molecular formula C7H5ClO4 B13827577 Benzoyl chloride,2,3,4-trihydroxy-

Benzoyl chloride,2,3,4-trihydroxy-

Cat. No.: B13827577
M. Wt: 188.56 g/mol
InChI Key: RYQNTOAPBUHDKY-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxybenzoyl chloride (C₇H₅ClO₃) is a substituted benzoyl chloride derivative featuring a benzene ring with hydroxyl groups at the 2-, 3-, and 4-positions and an acyl chloride group (-COCl).

Protective groups may be required to prevent hydroxyl group interference during synthesis.

Properties

Molecular Formula

C7H5ClO4

Molecular Weight

188.56 g/mol

IUPAC Name

2,3,4-trihydroxybenzoyl chloride

InChI

InChI=1S/C7H5ClO4/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2,9-11H

InChI Key

RYQNTOAPBUHDKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,3,4-trihydroxy- typically involves the benzoylation of 2,3,4-trihydroxybenzoic acid. One common method includes the reaction of 2,3,4-trihydroxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H6O5+SOCl2C7H5ClO4+SO2+HClC7H6O5 + SOCl2 → C7H5ClO4 + SO2 + HCl C7H6O5+SOCl2→C7H5ClO4+SO2+HCl

This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of benzoyl chloride, 2,3,4-trihydroxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl) can be explored to improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzoyl chloride, 2,3,4-trihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Amides or esters

Scientific Research Applications

Benzoyl chloride, 2,3,4-trihydroxy- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoyl chloride, 2,3,4-trihydroxy- involves its reactivity with nucleophiles due to the presence of the acyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Substituents Functional Groups Key Structural Features
Benzoyl chloride None Acyl chloride (-COCl) Reactive electrophilic carbon, hydrophobic
2,3,4-Trihydroxybenzoyl chloride -OH (2,3,4), -COCl Acyl chloride, three hydroxyls Polar, hydrogen bonding, increased acidity
4-Nitrobenzoyl chloride -NO₂ (para) Acyl chloride, nitro group Electron-withdrawing, enhanced electrophilicity
4-Methoxybenzoyl chloride -OCH₃ (para) Acyl chloride, methoxy group Electron-donating, reduced electrophilicity
Benzyl chloride -CH₂Cl (methylene chloride) Benzyl chloride Nucleophilic substitution reactivity

Key Observations :

  • The hydroxyl groups in 2,3,4-trihydroxybenzoyl chloride increase its polarity and solubility in polar solvents compared to unsubstituted benzoyl chloride, which is soluble in organic solvents like ether and chloroform .
  • Electron-withdrawing groups (e.g., -NO₂ in 4-nitrobenzoyl chloride) enhance the electrophilicity of the acyl chloride, accelerating reactions with nucleophiles like amines or alcohols. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity .
  • Unlike benzyl chloride (C₆H₅CH₂Cl), which undergoes nucleophilic substitution, benzoyl chloride derivatives participate in nucleophilic acyl substitution due to the carbonyl group .

Reactivity and Chemical Behavior

Hydrolysis:
  • Benzoyl chloride : Reacts violently with water/steam to produce HCl and benzoic acid .
  • 2,3,4-Trihydroxybenzoyl chloride : Expected to hydrolyze faster due to hydroxyl groups acting as intramolecular catalysts, forming 2,3,4-trihydroxybenzoic acid.
  • 4-Methoxybenzoyl chloride : Slower hydrolysis due to the electron-donating methoxy group stabilizing the acyl chloride .
Acylation Reactions:
  • Benzoyl chloride: Widely used to synthesize esters, amides, and ketones (e.g., Friedel-Crafts acylation to form benzophenone) .
  • 2,3,4-Trihydroxybenzoyl chloride: Potential for forming polyfunctional esters or amides, with hydroxyl groups enabling further derivatization (e.g., glycosylation in drug design).

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